
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol is an organic compound with the molecular formula C10H18O3. It is a member of the dioxolane family, characterized by a dioxolane ring fused with a cyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol can be synthesized through the condensation reaction of cyclohexanone with formaldehyde in the presence of an acid catalyst. This reaction forms a dioxolane ring, which is then further reacted with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used.
Major Products
Oxidation: Forms cyclohexyl dioxolane ketone.
Reduction: Yields cyclohexyl dioxolane alcohol.
Substitution: Produces various substituted dioxolane derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Cyclohexyl-1,3-dioxolan-4-yl)methanol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Methyl-1,3-dioxolan-4-yl)methanol: Similar structure but with a methyl group instead of a cyclohexyl group.
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: Contains two methyl groups instead of a cyclohexyl group.
(2-Oxo-1,3-dioxolan-4-yl)methanol: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(2-Cyclohexyl-1,3-dioxolan-4-yl)methanol is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature makes it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
188678-38-8 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(2-cyclohexyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C10H18O3/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h8-11H,1-7H2 |
InChI-Schlüssel |
ACCUFFZLBSXRTL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2OCC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


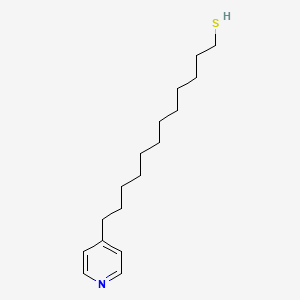
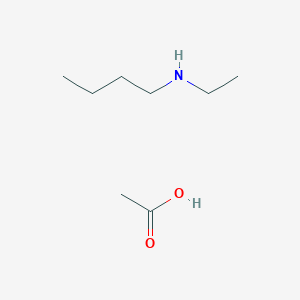
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
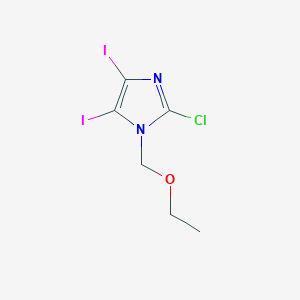
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)


![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
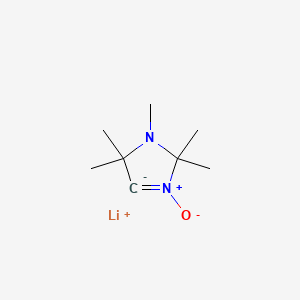
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)
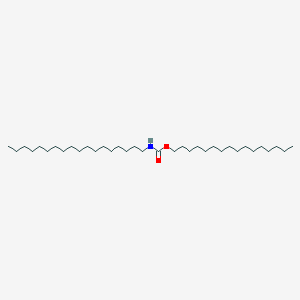
![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)
![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
